![molecular formula C7H14ClF3N2O B1412748 S-2-Aminopentanoic acid (2,2,2-trifluoroethyl)amide hydrochloride CAS No. 2206820-77-9](/img/structure/B1412748.png)
S-2-Aminopentanoic acid (2,2,2-trifluoroethyl)amide hydrochloride
Overview
Description
S-2-Aminopentanoic acid (2,2,2-trifluoroethyl)amide hydrochloride , also known by other names such as norvaline , L-norvaline , and L-α-aminovaleric acid , is a chemical compound with the molecular formula C₅H₁₁NO₂ . It has a molar mass of approximately 117.148 g/mol . The compound features a unique combination of an amino acid backbone and a trifluoroethyl group, which contributes to its distinct properties.
Scientific Research Applications
Synthesis Techniques
Direct Amidation : B(OCH2CF3)3, derived from B2O3 and 2,2,2-trifluoroethanol, enables the direct amidation of various carboxylic acids with a range of amines, including N-protected amino acids, with low racemization levels. This process is notable for its simplicity and high efficiency (Lanigan, Starkov, & Sheppard, 2013).
Synthesis of Isotomers : Methods for synthesizing branched-chain amino acid isotomers, such as 2(S,R)-amino-3-D3methylpentanoic acid and related compounds, have been developed. These involve processes like alkylation, Strecker synthesis, and acid hydrolysis, contributing to the field of amino acid synthesis (Yuan Kor, 1983).
Derivatization of Carboxylic Acids : A technique for the rapid derivatization of aqueous carboxylic acids to 2,2,2-trifluoroethylamide derivatives has been reported. This method is significant for its speed, efficiency, and the cleanliness of the samples produced, which is beneficial for chromatography (Ford, Burns, & Ferry, 2007).
Chemical Synthesis and Reactivity
Borate Esters in Amidation : Simple borates, including tris(2,2,2-trifluoroethyl) borate, are effective in promoting amide bond formation and transamidation of primary amides. This discovery is important for the synthesis of amides with good yield and high purity (Starkov & Sheppard, 2011).
Inhibitors of Nitric Oxide Synthase : S-2-Amino-5-azolylpentanoic acids, related to S-2-Aminopentanoic acid, have been studied as inhibitors of nitric oxide synthases. These compounds demonstrate potential in the modulation of nitric oxide production, a key factor in various physiological and pathological processes (Ulhaq et al., 1998).
Biomedical Applications
Aminopeptidase Inhibitors : The development of α-keto amide inhibitors of aminopeptidases, which are effective against various types of these enzymes, is an area of active research. These inhibitors are valuable for their potential therapeutic applications in diseases related to aminopeptidase activity (Ocain & Rich, 1992).
Derivatives of Antitrypanosomal Drugs : δ-Amide derivatives of eflornithine, a drug used against sleeping sickness, have been synthesized to explore potential improvements in drug delivery and efficacy. This research contributes to the development of more effective antitrypanosomal therapies (Helena et al., 2010).
properties
IUPAC Name |
(2S)-2-amino-N-(2,2,2-trifluoroethyl)pentanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O.ClH/c1-2-3-5(11)6(13)12-4-7(8,9)10;/h5H,2-4,11H2,1H3,(H,12,13);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDJYJMWEBXRDS-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NCC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NCC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-2-Aminopentanoic acid (2,2,2-trifluoroethyl)amide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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